2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate
Description
This compound (systematic name: methyl (E)-4-amino-2-butenoate trifluoroacetate) is a fluorinated ester derivative of 2-butenoic acid. Its structure features:
- E-configuration at the double bond, influencing steric interactions.
- Trifluoroacetate counterion, improving solubility in organic solvents compared to non-fluorinated analogs.
The trifluoroacetate group may enhance metabolic stability, a common trait in fluorinated pharmaceuticals .
Properties
IUPAC Name |
methyl (E)-4-aminobut-2-enoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c1-8-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-3H,4,6H2,1H3;(H,6,7)/b3-2+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPUSJRSVLGGIR-SQQVDAMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99281-88-6 | |
| Record name | 2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99281-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl (2E)-4-aminobut-2-enoate trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate typically involves the esterification of 2-butenoic acid with methanol in the presence of an acid catalyst. The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the ester. The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical transformations such as oxidation and reduction.
Biology
- Biochemical Probes : Investigated for its potential to interact with biological systems and serve as a tool for studying enzyme mechanisms.
- Enzyme Inhibition : Acts as a mechanism-based inactivator of gamma-aminobutyric acid aminotransferase (GABA-AT), which plays a crucial role in neurotransmitter metabolism.
Medicine
- Therapeutic Potential : Explored for anti-inflammatory and anticancer properties. Its structural modifications enhance its biological activity against various diseases.
Industry
- Production of Specialty Chemicals : Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Case Study 1: GABA-AT Inhibition
A study demonstrated that both (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acids inhibit GABA-AT in a dose-dependent manner. The kinetic analysis revealed that these compounds form stable complexes with the enzyme, leading to prolonged inhibition. The findings suggest their potential use in neurological research and therapeutic applications targeting GABAergic signaling .
Case Study 2: Antimicrobial Activity
Research on amino acid conjugates derived from similar structures indicated significant antimicrobial activity. Compounds with specific substitutions exhibited inhibition zones comparable to conventional antibiotics, highlighting the importance of structural modifications in enhancing biological efficacy .
Comparative Data Table
| Application Area | Specific Use | Observations |
|---|---|---|
| Chemistry | Organic synthesis | Used as an intermediate for complex molecule production |
| Biology | Biochemical probe | Inhibitor of GABA-AT; potential for studying enzyme mechanisms |
| Medicine | Therapeutic agent | Investigated for anti-inflammatory and anticancer activities |
| Industry | Specialty chemicals | Key component in pharmaceutical production |
Mechanism of Action
The mechanism of action of 2-butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The trifluoroacetate moiety enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Substituent Variations in 2-Butenoic Acid Esters
The table below highlights key differences in substituents and properties among analogs:
Key Observations :
- Amino vs. Methoxy/Alkyl Groups: The target compound’s C4 amino group distinguishes it from non-polar analogs (e.g., methoxy or methyl substituents). This increases water solubility and enables participation in nucleophilic reactions or enzyme interactions .
- Trifluoroacetate Counterion: Compared to non-fluorinated esters (e.g., ethyl esters in ), the trifluoroacetate enhances stability against hydrolysis and may improve bioavailability .
- Chain Length Effects : Longer alkyl chains (e.g., heptadecyl in ) increase lipophilicity, favoring membrane permeability but reducing volatility. The target compound’s methyl ester balances solubility and reactivity.
Pharmacological and Industrial Relevance
- Antimicrobial Activity: Heptadecyl trifluoroacetate () and 2-methoxy-3-methyl derivatives () exhibit antimicrobial properties. The target compound’s amino group could modulate activity against Gram-negative bacteria via enhanced target binding.
- Synthetic Utility : The trifluoro-methyl analog () is synthesized from 1,1,1-trifluoroacetone, suggesting feasible routes for the target compound with additional amination steps.
- Volatility : Hexadecyl trifluoroacetate () is a volatile rice component, while the target compound’s shorter chain may reduce volatility, favoring liquid-phase applications.
Structural and Electronic Effects
- Electron-Withdrawing Effects : The trifluoroacetate group withdraws electrons, stabilizing the ester against nucleophilic attack. This contrasts with electron-donating groups (e.g., methoxy in ), which may accelerate hydrolysis.
Biological Activity
2-Butenoic acid, 4-amino-, methyl ester, (E)-, trifluoroacetate is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications. This article explores the compound's synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of 2-butenoic acid derivatives often involves multiple steps, including the formation of amino acid esters. For instance, the compound can be synthesized from Cbz-protected tert-butyl 4-aminobutanoate through a series of substitutions and eliminations leading to the desired E isomer . The trifluoroacetate moiety is introduced to enhance the compound's biological properties.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as a mechanism-based inactivator of gamma-aminobutyric acid aminotransferase (GABA-AT). Studies have shown that both (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acids exhibit time-dependent inhibition of GABA-AT, suggesting that they may serve as valuable tools for probing the enzyme's active site . The inactivation kinetics observed were non-pseudo-first-order, indicating a complex interaction with the enzyme.
Case Study 1: GABA-AT Inhibition
In a study investigating the inhibition mechanism of GABA-AT by (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid, researchers found that the compound significantly inhibited enzyme activity in a dose-dependent manner. The study utilized kinetic analysis to establish that the compound forms a stable complex with the enzyme, leading to prolonged inhibition .
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial potential of amino acid conjugates derived from similar structures. The findings indicated that compounds with specific substitutions exhibited zones of inhibition comparable to conventional antibiotics. The results highlighted the importance of structural modifications in enhancing biological activity .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
